5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a chemical compound with the molecular formula C22H22F2N4O2 . It has a molecular weight of 412.4 g/mol . The IUPAC name for this compound is 3-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one .
Molecular Structure Analysis
The compound has a complex structure that includes a piperidin-4-yl ring, a 1,2,4-triazol-3-one ring, and two aromatic rings . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 65 Ų and a complexity of 662 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . It also has a rotatable bond count of 4 .Scientific Research Applications
Molecular Stabilities and Anticancer Properties
A study by Karayel (2021) explored the tautomeric properties, conformations, and anticancer mechanisms of benzimidazole derivatives bearing 1,2,4-triazole, highlighting the importance of these compounds in developing anticancer therapies. The research provided insights into the stability and binding affinities of these molecules, indicating their potential as EGFR inhibitors in cancer treatment Karayel, 2021.
Antimicrobial Applications
Jadhav et al. (2017) synthesized and evaluated the antimicrobial activities of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. These compounds exhibited moderate to good antimicrobial activities against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents Jadhav, R. P., Raundal, H. N., Patil, A. A., & Bobade, V. D., 2017.
Synthesis and Biological Evaluation
Another study focused on synthesizing and evaluating a series of 1,2,4-triazole derivatives for their antimicrobial activities, further emphasizing the broad applicability of these compounds in developing new antimicrobial agents Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007.
Anticancer and Antimicrobial Evaluations
Research by Gupta et al. (2020) synthesized N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives and evaluated them for anti-Alzheimer's activity. This study highlights the versatility of such compounds in therapeutic applications beyond antimicrobial and anticancer activities Gupta, M., Ojha, Madhwi, Yadav, D., Pant, Swati, & Yadav, Rakesh, 2020.
Lipase and α-Glucosidase Inhibition
Bekircan, Ülker, and Menteşe (2015) synthesized novel compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their inhibition activities against lipase and α-glucosidase. This study underscores the potential of such derivatives in addressing metabolic disorders through enzyme inhibition Bekircan, O., Ülker, S., & Menteşe, E., 2015.
Properties
IUPAC Name |
3-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O3/c1-31-16-7-5-14(6-8-16)13-28-20(25-26-22(28)30)15-9-11-27(12-10-15)21(29)19-17(23)3-2-4-18(19)24/h2-8,15H,9-13H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REETZEOROASGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.